3-azidothiophene-2-carbaldehyde
CAS No.: 56473-97-3
Cat. No.: VC11638877
Molecular Formula: C5H3N3OS
Molecular Weight: 153.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56473-97-3 |
|---|---|
| Molecular Formula | C5H3N3OS |
| Molecular Weight | 153.2 |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Nomenclature
3-Azidothiophene-2-carbaldehyde (IUPAC name: 3-azidothiophene-2-carbaldehyde) consists of a five-membered thiophene ring with two functional groups:
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Azide (-N₃) at position 3.
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Carbaldehyde (-CHO) at position 2.
Its molecular formula is C₅H₃N₃OS, with a molecular weight of 153.16 g/mol. The compound’s structure is derived from thiophene, a sulfur-containing aromatic heterocycle, modified to include reactive groups for further functionalization .
Physical and Spectral Properties
While experimental data specific to 3-azidothiophene-2-carbaldehyde are scarce, analogous compounds provide insights:
Spectroscopic data:
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IR: Expected peaks at ~2100 cm⁻¹ (azide stretch), ~1680 cm⁻¹ (C=O stretch) .
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¹H NMR: Aldehyde proton at ~9.8–10.0 ppm; thiophene protons at ~7.0–8.0 ppm .
Synthetic Methodologies
Direct Azidation of Thiophene Derivatives
A plausible route involves the azidation of 3-amino-thiophene-2-carbaldehyde:
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Nitration: Introduce a nitro group at position 3 using HNO₃/H₂SO₄.
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Reduction: Convert nitro to amine via catalytic hydrogenation (e.g., H₂/Pd-C).
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Diazotization and Azidation: Treat with NaNO₂/HCl to form a diazonium salt, followed by reaction with NaN₃ to yield the azide .
Reaction Scheme:
Alternative Pathways
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Triphosgene-Mediated Formylation: Analogous to 2-thiophenecarboxaldehyde synthesis , thiophene reacts with triphosgene (a safer phosgene substitute) and DMF to install the aldehyde group. Subsequent azidation at position 3 could employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
Reactivity and Applications
Click Chemistry and Bioconjugation
The azide group enables participation in 1,3-dipolar cycloadditions with alkynes (e.g., CuAAC), forming stable 1,2,3-triazoles. This reactivity is pivotal in:
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Drug Discovery: Conjugation of thiophene-based pharmacophores to biomolecules .
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Polymer Chemistry: Synthesis of functionalized polymers for sensors or coatings .
Example Reaction:
Pharmaceutical Intermediates
The carbaldehyde group undergoes condensation reactions to form:
Industrial and Research Implications
Scalability Challenges
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Cost of Raw Materials: Triphosgene and azide reagents increase production costs .
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Safety Protocols: Specialized equipment required for large-scale azide handling .
Future Directions
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